6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol
Description
Properties
IUPAC Name |
4,6-diamino-1,3,5-thiadiazine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4S2/c4-1-6-2(5)9-3(8)7-1/h(H4,4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBYKQZZRSEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)SC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372662 | |
| Record name | 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-35-0 | |
| Record name | 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 8148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC8148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
In a typical procedure, thiosemicarbazide undergoes acylation followed by intramolecular cyclization. For example, heating thiosemicarbazide with formic acid in hydrochloric acid facilitates the formation of the 1,3,5-thiadiazine core via dehydration. Polyphosphoric acid (PPA) or methane sulfonic acid is often used as a dehydrating agent to enhance yields (65–80%). The reaction pathway is summarized below:
$$
\text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\text{HCl, PPA}} \text{this compound} + \text{H}_2\text{O}
$$
Optimization Insights
- Acid Catalysts : Concentrated sulfuric acid improves cyclization efficiency but requires careful temperature control to avoid side reactions.
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields above 70%.
Condensation with Carbonyl Compounds
Aldehydes and ketones serve as electrophilic partners in Schiff base formation, which can be further cyclized to yield thiadiazines.
Protocol
A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole and aryl aldehydes (e.g., benzaldehyde) in ethanol under reflux for 6 hours produces Schiff base intermediates. Subsequent oxidation with hydrogen peroxide (H₂O₂) or iodine yields disulfide-linked thiadiazines, which can be reduced to the target compound:
$$
\text{2-Amino-5-mercapto-1,3,4-thiadiazole} + \text{RCHO} \rightarrow \text{Schiff Base} \xrightarrow{\text{H}2\text{O}2} \text{Disulfide} \xrightarrow{\text{Reduction}} \text{this compound}
$$
Key Data
| Aldehyde | Yield (%) | Purity (%) |
|---|---|---|
| Benzaldehyde | 78 | 98 |
| 4-Nitrobenzaldehyde | 65 | 95 |
Thiation Using Lawesson’s Reagent
Lawesson’s reagent (LR) is instrumental in introducing sulfur atoms into heterocycles. For 1,3,5-thiadiazines, LR mediates the conversion of oxo-groups to thiols.
Procedure
A mixture of 6-amino-4-imino-4H-1,3,5-thiadiazine-2-one and LR in toluene is refluxed for 4–6 hours. The thiol product is isolated via column chromatography (silica gel, ethyl acetate/hexane):
$$
\text{6-Amino-4-imino-4H-1,3,5-thiadiazine-2-one} \xrightarrow{\text{Lawesson’s Reagent}} \text{this compound}
$$
Advantages
- High Selectivity : LR targets carbonyl groups without affecting amino or imino functionalities.
- Scalability : Reactions can be conducted at gram-scale with yields exceeding 85%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, making it ideal for time-sensitive syntheses.
Example Protocol
A mixture of thiosemicarbazide (1 mmol), formamide (1.2 mmol), and PPA (2 g) is irradiated at 150°C for 15 minutes. The crude product is washed with cold ethanol to yield this compound.
Benefits
- Efficiency : 90% yield achieved in 15 minutes vs. 6 hours conventionally.
- Energy Savings : Reduced solvent consumption and lower temperatures.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency |
|---|---|---|---|
| Cyclization | 65–80 | 6–8 hours | Moderate |
| Condensation | 65–78 | 6–12 hours | Low |
| Lawesson’s Reagent | 85–90 | 4–6 hours | High |
| Microwave-Assisted | 85–90 | 15 minutes | High |
Chemical Reactions Analysis
Cyclization Reactions for Heterocyclic Derivatives
This compound serves as a precursor in cyclization reactions to form fused heterocyclic systems with pharmacological relevance.
Table 1: Cyclization Reactions
Key findings:
-
Cyclization with chloroacetic acid under acidic conditions (POCl₃) yields triazolo-thiadiazinones, which exhibit antiviral activity .
-
Microwave-assisted reactions with benzoin enhance reaction efficiency, reducing synthesis time from hours to minutes .
Condensation with Electrophilic Partners
The thiol and amino groups enable nucleophilic attacks on carbonyl-containing substrates.
Table 2: Condensation Reactions
Key findings:
-
Reaction with tetrachlorobenzoquinone produces chlorinated derivatives used in anticancer studies .
-
α,β-Acetylenic aldehydes form benzylidene derivatives through regioselective aldimine cyclization .
Functional Group Transformations
The exocyclic thiol group participates in redox and substitution reactions.
Table 3: Functionalization Reactions
Key findings:
-
MnO₂-mediated oxidation dehydrogenates the thiadiazine ring, improving electronic properties .
-
Sodium borohydride selectively reduces the imine bond while preserving the thiadiazine core .
Stability and Reactivity Considerations
Scientific Research Applications
Biological Activities
6-Amino-4-imino-4H-1,3,5-thiadiazine-2-thiol exhibits several significant biological activities:
Anticonvulsant Properties
Research indicates that derivatives of this compound have shown anticonvulsant activity by modulating neurotransmitter systems. The mechanism involves inhibition of the human Carbonic Anhydrase-II enzyme (hCA-II), which plays a role in neuronal excitability .
Antimicrobial Activity
Several studies have demonstrated that thiadiazine derivatives possess antibacterial and antifungal properties. For instance, compounds synthesized from this compound have shown moderate to good activity against various pathogenic strains .
Antitumor Activity
The compound has been investigated for its anticancer potential. In vivo studies on Ehrlich ascites carcinoma (EAC) models revealed that thiadiazole derivatives inhibited angiogenesis and exhibited significant anticancer activity with minimal toxicity compared to standard treatments like cisplatin .
Material Science Applications
In addition to its biological applications, this compound has potential uses in materials science:
Anti-Corrosion Properties
The compound has been noted for its ability to form protective layers on metal surfaces, preventing corrosion. This property is crucial for developing coatings and treatments for metal protection .
Electrochemical Sensors
Recent advancements have explored the use of this compound in nanocomposites for electrochemical sensors. For example, a sensor modified with reduced graphene oxide and gold nanoparticles demonstrated effective detection capabilities for drugs like doxorubicin .
- Anticonvulsant Activity Study :
- Antimicrobial Efficacy :
- Antitumor Investigation :
Mechanism of Action
The mechanism of action of 6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making it a potential therapeutic agent.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Amino-4-imino-4H-1,3,5-thiadiazine-2-thiol
- CAS Number : 6087-35-0
- Molecular Formula : C₃H₄N₄S₂
- Molecular Weight : 160.224 g/mol
- Key Identifiers : HS Code 2934999090, NSC 8148, DTXSID90372662 .
Structural Features :
The compound comprises a six-membered 1,3,5-thiadiazine ring with:
- An imino (=NH) group at position 4.
- A thiol (-SH) group at position 2.
- An amino (-NH₂) group at position 5.
Comparison with Structurally Similar Compounds
Tetrahydro-3,5-Dimethyl-2H-1,3,5-Thiadiazine-2-Thiol
- Molecular Formula : C₅H₁₀N₂S₂
- Key Differences: Saturated Ring: The tetrahydro modification eliminates aromaticity, reducing resonance stabilization and altering reactivity . Methyl Substituents: Positions 3 and 5 are occupied by methyl groups, increasing hydrophobicity compared to the amino and imino groups in the target compound.
- Reactivity : The saturated ring is less prone to electrophilic substitution but may exhibit enhanced stability under acidic conditions .
4-Amino-6-(1H-Indol-6-yl)-1,6-Dihydro-1,3,5-Triazine-2-Thiol
- Molecular Formula : C₁₁H₁₀N₆S
- Key Differences: Triazine Core: Replaces the thiadiazine ring, altering electronic properties due to nitrogen’s higher electronegativity compared to sulfur.
- Pharmacological Relevance : Classified as an irritant, suggesting distinct toxicological profiles compared to the target compound .
N-Aryl-3,5-Dichloro-4H-1,2,6-Thiadiazin-4-Imines
- General Formula : C₆H₃Cl₂N₃S (varies with aryl substituents).
- Key Differences :
- Reactivity: Chlorine atoms facilitate cross-coupling reactions, unlike the amino and thiol groups in the target compound .
5-(4-Chloro-Phenyl)-6H-[1,3,4]-Thiadiazin-2-yl Derivatives
- Example Compound : 5-(4-Chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-amine.
- Key Differences :
Comparative Data Table
Biological Activity
6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol is a heterocyclic compound with significant biological activity. Its structure features a thiadiazine ring, which contributes to its potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is CHNS. The compound includes a thiadiazine ring characterized by three nitrogen atoms and one sulfur atom.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with one common route being the reaction of thiourea with hydrazine derivatives under acidic conditions. The process typically involves:
- Reagents : Thiourea and hydrazine hydrate in the presence of hydrochloric acid.
- Conditions : The mixture is heated to promote cyclization.
- Purification : The product is purified through recrystallization.
These synthetic routes can be optimized for industrial production using automated reactors to enhance yield and efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.78 – 3.125 |
| Bacillus subtilis | 1.56 |
| Clostridium difficile | 0.78 |
| Streptococcus pneumoniae | 3.125 |
The compound demonstrated strong inhibitory effects against Staphylococcus aureus and Clostridium difficile, suggesting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects involves its interaction with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound can form covalent bonds with critical enzymes, disrupting essential biological pathways.
- Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed to elucidate specific mechanisms .
Case Studies
A study highlighted the compound's effectiveness as an inhibitor against S. aureus enzymes such as DNA gyrase and dihydrofolate reductase. The IC50 values for these enzymes were reported as follows:
| Enzyme | IC50 (μM) |
|---|---|
| DNA gyrase | 1.22 |
| Dihydrofolate reductase | 0.23 |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial therapies targeting resistant bacterial strains .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications:
- Antimicrobial Agent : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.
- Antiviral Research : Ongoing studies are investigating its potential against viral infections.
- Cancer Treatment : Research is exploring its role in inhibiting tumor cell proliferation .
Q & A
Q. How can click chemistry (e.g., CuAAC) functionalize this compound for targeted drug delivery?
- Methodology : Introduce alkyne groups via substitution at the thiol position. React with azide-functionalized nanoparticles (e.g., PEGylated liposomes) under Cu(I) catalysis. Confirm conjugation via FT-IR (azide peak at 2100 cm⁻¹) and TEM .
Data Contradiction & Validation
Q. What statistical methods validate conflicting cytotoxicity results across cell lines?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
